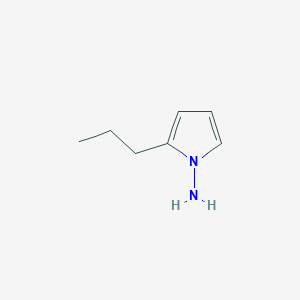

2-propyl-1H-Pyrrol-1-amine

Description

Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Systems Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in a multitude of natural products, including heme, chlorophyll, and vitamin B12. The electronic properties of the pyrrole ring, characterized by its π-electron-rich system, render it susceptible to electrophilic substitution and allow for a wide range of chemical modifications. The introduction of substituents at various positions on the pyrrole ring can dramatically influence its physical, chemical, and biological properties.

The specific compound, 2-propyl-1H-pyrrol-1-amine, is a disubstituted pyrrole. The propyl group at the C-2 position introduces a lipophilic alkyl chain, which can impact the molecule's solubility and its interactions with biological membranes. More significantly, the amine group directly attached to the pyrrole nitrogen at the N-1 position defines it as an N-aminopyrrole. This N-N bond introduces unique electronic and conformational features not present in C-substituted aminopyrroles or N-alkyl/aryl pyrroles. The lone pair of electrons on the exocyclic nitrogen can influence the aromaticity of the pyrrole ring and provides an additional site for chemical reactions, such as acylation, alkylation, and condensation.

The study of such N-aminopyrroles is situated within the broader research into heterocyclic systems where the modulation of electronic and steric properties through substitution is a key strategy for the development of new compounds with tailored functions.

Historical Perspectives on N-Substituted Pyrrole-Amine Conjugates in Scientific Literature

The synthesis of pyrroles dates back to the 19th century with the pioneering work of Paal and Knorr. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, remains a cornerstone of pyrrole chemistry. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The adaptation of this method using hydrazine (B178648) or its derivatives as the nitrogen source provides a direct route to N-aminopyrroles. mdpi.com

Historically, research on N-substituted pyrroles has predominantly focused on N-alkyl and N-aryl derivatives. These compounds have been extensively explored for their applications in materials science, catalysis, and as intermediates in the synthesis of complex natural products. The investigation of pyrrole-amine conjugates, where an amine functionality is incorporated, has been driven by the search for new pharmacophores. Much of the early literature describes C-substituted aminopyrroles or pyrroles with an aminoalkyl side chain attached to the nitrogen atom.

The direct attachment of an amino group to the pyrrole nitrogen, creating an N-aminopyrrole, represents a more specialized area of study. While less common than their C-amino counterparts, N-aminopyrroles have been recognized for their unique reactivity and potential as precursors to other heterocyclic systems. For instance, they can act as dienes in Diels-Alder reactions, a reactivity not typically observed for simple pyrroles. organic-chemistry.org The development of efficient synthetic methods, such as gold-catalyzed cycloisomerization of β-allenylhydrazones, has provided more recent access to a variety of multisubstituted N-aminopyrroles, opening new avenues for their exploration. nih.gov

Significance of the this compound Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest considerable potential in both organic synthesis and medicinal chemistry. The significance of this scaffold can be inferred from the known properties and applications of related N-aminopyrroles and other substituted pyrroles.

In Organic Synthesis:

The this compound scaffold serves as a versatile building block. The primary amino group on the nitrogen can be readily functionalized to introduce a wide range of substituents, leading to the creation of diverse molecular libraries. This exocyclic amine can participate in reactions such as:

Acylation: to form N-acyl-N-aminopyrroles, which can exhibit interesting conformational properties and biological activities.

Condensation: with aldehydes and ketones to form hydrazones, which can be further cyclized to generate fused heterocyclic systems.

Oxidation: potentially leading to the formation of pyridazine (B1198779) derivatives.

The Paal-Knorr synthesis provides a foundational method for accessing the core structure of this compound. The key precursor for this synthesis would be 3-propyl-hexane-2,5-dione (also known as 3-acetyl-2-hexanone). The reaction of this 1,4-dicarbonyl compound with hydrazine would yield the target N-aminopyrrole.

In Medicinal Chemistry:

The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a multitude of biologically active compounds. Aminopyrrole derivatives, in particular, have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties. nih.gov The introduction of an N-amino group, as in this compound, offers a unique vector for interacting with biological targets. The hydrogen bonding capabilities of the N-H protons and the lone pair of electrons on the exocyclic nitrogen can play a crucial role in binding to enzymes and receptors.

The 2-propyl substituent would increase the lipophilicity of the molecule compared to the parent N-aminopyrrole, which could enhance its ability to cross cell membranes and the blood-brain barrier. The combination of the pyrrole ring, the N-amino group, and the propyl substituent creates a unique chemical entity with a specific three-dimensional shape and electronic distribution, making it a candidate for screening in various drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₁₂N₂ | 124.18 | Not available |

| 1H-Pyrrol-1-amine | C₄H₆N₂ | 82.10 | 5919-48-2 |

| 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine | C₉H₁₆N₂ | 152.24 | 141030-92-4 |

| 3-Propylheptane-2,5-dione | C₁₀H₁₈O₂ | 170.25 | 94827-34-6 nih.gov |

Data for this compound is calculated. Data for other compounds is from cited sources.

Table 2: Spectroscopic Data for a Representative N-Substituted Pyrrole

| Spectroscopic Technique | Key Features for a Related Compound (3,4-diphenyl-1-propyl-1H-pyrrole) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.12 (m, 10H, Ar-H), 6.74 (s, 2H, pyrrole-H), 3.83 (t, J = 7.0 Hz, 2H, N-CH₂), 1.92–1.76 (m, 2H, CH₂), 0.96 (t, J = 7.4 Hz, 3H, CH₃) rsc.org |

| ¹³C NMR (101 MHz, CDCl₃) | δ 136.0, 128.3, 128.1, 125.4, 123.0, 120.2, 51.5, 24.6, 11.4 rsc.org |

| IR (KBr, cm⁻¹) | ν 2964, 2931, 1539, 1399, 1179, 760, 698 rsc.org |

| HRMS (ESI) | [M+H]⁺ calcd for C₁₉H₁₉N: 262.1590, found 262.1582 rsc.org |

Note: Spectroscopic data for the specific compound this compound is not available in the searched literature. The data presented is for a structurally related N-propylpyrrole to provide a general indication of expected spectral characteristics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

126356-15-8 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-propylpyrrol-1-amine |

InChI |

InChI=1S/C7H12N2/c1-2-4-7-5-3-6-9(7)8/h3,5-6H,2,4,8H2,1H3 |

InChI Key |

WYDCFWJOKYQAIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CN1N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Propyl 1h Pyrrol 1 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring and Amine Moiety

The reactivity of 2-propyl-1H-pyrrol-1-amine in substitution reactions is a tale of two competing nucleophiles: the pyrrole ring and the exocyclic amine. The outcome of these reactions is heavily influenced by the nature of the electrophile and the reaction conditions.

Electrophilic Aromatic Substitution:

The pyrrole ring is highly activated towards electrophilic attack due to the lone pair of electrons on the ring nitrogen being part of the aromatic sextet. libretexts.org This generally leads to substitution at the C2 (α) and C5 (α') positions, as the cationic intermediate is better stabilized by resonance. libretexts.org For this compound, the C5 position is the most likely site for electrophilic attack, given that the C2 position is already substituted.

However, the presence of the N-amino group introduces complexity. While the amino group itself is a potent nucleophile, its direct connection to the pyrrole nitrogen can modulate the ring's reactivity. In the case of N-aminopyrrole complexes, electrophilic substitution has been observed to occur selectively at the β-position (C3 or C4), a deviation from the typical α-selectivity of free pyrrole. researchgate.net This has been attributed to steric hindrance from ligands in the complex. researchgate.net Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. libretexts.org

Nucleophilic Substitution:

Nucleophilic aromatic substitution on an unactivated pyrrole ring is generally difficult due to the electron-rich nature of the heterocycle. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate nucleophilic attack. quimicaorganica.orgrsc.org For instance, 2,5-dinitro-1-methylpyrrole readily undergoes nucleophilic substitution with piperidine (B6355638) and methoxide (B1231860) ion. rsc.org In the absence of such activating groups, direct nucleophilic displacement on the pyrrole ring of this compound is unlikely.

Conversely, the primary amine moiety is a prime site for nucleophilic substitution. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form secondary amines and amides, respectively. This reactivity is a cornerstone of its utility as a building block in organic synthesis.

| Reaction Type | Reagent/Conditions | Expected Product on Pyrrole Ring | Expected Product on Amine Moiety |

| Electrophilic Substitution | Halogenating agent (e.g., NBS) | 5-Halo-2-propyl-1H-pyrrol-1-amine | - |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Nitro-2-propyl-1H-pyrrol-1-amine | - | |

| Acylating agent (e.g., Ac₂O/Lewis acid) | 5-Acyl-2-propyl-1H-pyrrol-1-amine | - | |

| Nucleophilic Substitution | Alkyl halide (R-X) | - | N-Alkyl-2-propyl-1H-pyrrol-1-amine |

| Acyl chloride (RCOCl) | - | N-Acyl-2-propyl-1H-pyrrol-1-amine |

Oxidation and Reduction Chemistry of the Functional Groups

The functional groups of this compound are susceptible to both oxidation and reduction, offering pathways to a variety of derivatives.

Oxidation:

The pyrrole ring can be oxidized, though this can sometimes lead to polymerization or the formation of dimeric structures, especially in the presence of molecular oxygen. nih.gov The primary amine can be oxidized to form various nitrogen-containing functional groups. For instance, oxidation can lead to the formation of amides or nitriles. The specific product depends on the oxidizing agent and reaction conditions.

The propyl side chain can also be a site of oxidation. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the propyl group.

Reduction:

The pyrrole ring is generally resistant to reduction under mild conditions. However, the N-amino group can be involved in reductive processes. For example, N-aminopyrroles can be reduced to liberate pyrrole and ammonia (B1221849). researchgate.net

The primary amine functionality itself is already in a reduced state. However, if the amine were to be converted to an imine or a nitro group, these could be subsequently reduced back to an amine using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

| Functional Group | Reaction Type | Reagent/Conditions | Potential Product(s) |

| Pyrrole Ring | Oxidation | O₂, hv or catalyst | Dimeric or polymeric products. nih.gov |

| Amine Moiety | Oxidation | KMnO₄, CrO₃ | Amides, Nitriles. |

| Propyl Side Chain | Oxidation | Strong oxidizing agents | Carboxylic acid (via cleavage) |

| N-N Bond | Reduction | LiAlH₄ | Pyrrole, Ammonia. researchgate.net |

Cycloaddition Reactions Involving Pyrrole-Amine Systems

Pyrroles can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the substitution pattern and the nature of the reacting partner. wikipedia.org N-substituted pyrroles, in particular, can undergo [4+2], [2+2], and [2+1] cycloadditions. wikipedia.org The presence of an electron-withdrawing group on the nitrogen atom can favor the pyrrole acting as a diene in Diels-Alder reactions. wikipedia.org

The N-amino group in this compound could potentially influence the dienophilic or diene character of the pyrrole ring. Furthermore, the amine itself can participate in cycloaddition processes. For example, multicomponent reactions involving aminopyrroles can lead to the formation of complex heterocyclic systems. nih.gov Recent developments have shown that radical [3+2] cycloaddition reactions can be a powerful tool for synthesizing polysubstituted pyrroles. rsc.org

A notable reaction is the Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine. wikipedia.orgnih.gov This reaction, while a synthesis of the pyrrole ring itself, underscores the utility of amines in cycloaddition-like condensation reactions.

Functional Group Interconversions on the Propylamine (B44156) Side Chain

The propylamino side chain of this compound offers a versatile handle for a variety of functional group interconversions (FGIs). These transformations are fundamental in organic synthesis, allowing for the modification of a molecule's properties and reactivity. solubilityofthings.comfiveable.me

The primary amine is a key reactive site. It can be transformed into a wide array of other functional groups:

Amides: Reaction with acyl chlorides or carboxylic acids. solubilityofthings.com

Sulfonamides: Reaction with sulfonyl chlorides.

Imines: Condensation with aldehydes or ketones.

Nitriles: Through oxidation.

Alkyl Halides: Via diazotization followed by treatment with a halide source (Sandmeyer-type reaction), although this can be challenging with primary alkyl amines.

The propyl chain itself, being an alkyl group, is generally less reactive. However, under certain conditions, such as radical halogenation, it could be functionalized, opening up further avenues for derivatization.

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| **Primary Amine (-NH₂) ** | Amide (-NHCOR) | Acyl chloride (RCOCl), base |

| Sulfonamide (-NHSO₂R) | Sulfonyl chloride (RSO₂Cl), base | |

| Secondary Amine (-NHR) | Alkyl halide (R-X), base | |

| Imine (-N=CHR) | Aldehyde (RCHO) or Ketone (RCOR') |

Transition Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. eie.gr The pyrrole ring and the N-amino group of this compound can both participate in such reactions.

The pyrrole ring can be functionalized via reactions like the Suzuki, Heck, and Sonogashira couplings, typically requiring prior halogenation or metallation of the ring. The N-amino group can act as a directing group, facilitating C-H activation and functionalization at specific positions on the pyrrole ring or an appended aryl group. nih.govrsc.org For instance, N-aryl-2-aminopyridines are known to undergo a variety of transition metal-catalyzed annulation and functionalization reactions. nih.govresearchgate.net

While direct C-H activation of the pyrrole ring of this compound catalyzed by transition metals is conceivable, the presence of the nucleophilic primary amine could lead to catalyst inhibition or side reactions. Protection of the amine group might be necessary to achieve selective C-H functionalization of the pyrrole core.

| Coupling Reaction | Metal Catalyst | Reactants | Potential Product |

| Suzuki Coupling | Palladium (Pd) | Halogenated pyrrole, Boronic acid | Aryl- or vinyl-substituted pyrrole |

| Heck Coupling | Palladium (Pd) | Halogenated pyrrole, Alkene | Alkene-substituted pyrrole |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Halogenated pyrrole, Terminal alkyne | Alkyne-substituted pyrrole |

| Buchwald-Hartwig Amination | Palladium (Pd) | Halogenated pyrrole, Amine | Amino-substituted pyrrole |

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the advanced computational and theoretical investigations of this compound. Detailed studies employing methods such as Density Functional Theory (DFT), molecular dynamics simulations, or in-depth theoretical predictions of its reactivity are not present in the accessible public domain.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis for the requested sections and subsections. The scientific community has not yet published papers that would cover:

Quantum Chemical Calculations for Molecular Properties: Including DFT studies on its geometry and electronic structure, investigations of its tautomeric equilibria, or predictions of its vibrational and NMR spectra.

Molecular Dynamics Simulations: To understand its conformational behavior and flexibility.

Theoretical Prediction of Chemical Reactivity: To determine its interaction preferences.

Further research would be required to generate the data necessary to populate the detailed structure outlined in the request.

Advanced Computational and Theoretical Investigations of 2 Propyl 1h Pyrrol 1 Amine

Theoretical Prediction of Chemical Reactivity and Interaction Preferences

Molecular Electrostatic Potential (MEP) Mapping for Reaction Sites

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The MEP surface is color-coded to identify regions of varying electron potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. acs.orgmalayajournal.org Green represents areas with a neutral or near-zero potential. malayajournal.org

In the case of 2-propyl-1H-pyrrol-1-amine, the MEP map would reveal specific reactive zones. The nitrogen atom of the amino group (-NH2) and the π-electron cloud of the pyrrole (B145914) ring are expected to be the primary regions of negative electrostatic potential (red). This is due to the lone pair of electrons on the nitrogen atom and the delocalized π-system of the aromatic ring, making these sites the most probable targets for electrophiles. tandfonline.com Conversely, the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms on the propyl chain and pyrrole ring, would exhibit a positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction. tandfonline.com

This analysis is critical for predicting how the molecule will interact with other species, guiding the understanding of its reaction mechanisms and intermolecular interactions. uni-muenchen.de

Interactive Table: Predicted MEP Values at Key Atomic Sites

The following table presents hypothetical, yet chemically reasonable, MEP values for different regions of the this compound molecule, based on theoretical principles. The values illustrate the expected charge distribution.

| Molecular Region | Key Atom(s) | Predicted MEP Value (a.u.) | Implied Reactivity |

| Amino Group | Nitrogen (N) | -0.045 to -0.060 | Nucleophilic / Electrophilic Attack Site |

| Pyrrole Ring | Ring π-System | -0.025 to -0.040 | Nucleophilic / Electrophilic Attack Site |

| Amino Hydrogens | Hydrogen (H) | +0.030 to +0.050 | Electrophilic / Nucleophilic Attack Site |

| Propyl Chain | C-H Bonds | +0.010 to +0.025 | Weakly Electrophilic |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. malayajournal.orgtandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. tandfonline.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. tandfonline.com Conversely, a large energy gap implies greater stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the nitrogen of the amino group, reflecting its capacity to donate electrons. The LUMO would likely be distributed across the pyrrole ring and the attached propyl and amine groups. acs.org The energy gap provides insights into the charge transfer interactions that can occur within the molecule, which is a key determinant of its bioactivity. tandfonline.comscience.gov

Interactive Table: Illustrative FMO Energy Values

This table provides a representative set of FMO energy values for a molecule like this compound, calculated at a theoretical level such as B3LYP/6-31G(d,p), to illustrate the concept.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.35 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. tandfonline.com |

| LUMO Energy | -1.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. tandfonline.com |

| HOMO-LUMO Gap (ΔE) | 4.20 | Energy difference; a smaller gap suggests higher chemical reactivity. malayajournal.org |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure picture. uni-muenchen.de This analysis provides detailed information about intramolecular bonding, charge distribution, and conjugative or hyperconjugative interactions between donor (filled) and acceptor (empty) orbitals. dergipark.org.trresearchgate.net

Interactive Table: Key NBO Donor-Acceptor Interactions and Stabilization Energies

The data below represents plausible NBO analysis results for this compound, highlighting significant intramolecular hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N (Amine) | π* (C-C) (Pyrrole) | ~18.5 | Lone Pair Delocalization |

| π (C=C) (Pyrrole) | π* (C=C) (Pyrrole) | ~22.0 | π-Conjugation |

| σ (C-H) (Propyl) | σ* (C-N) (Pyrrole-Amine) | ~2.5 | σ → σ* Hyperconjugation |

| LP (1) N (Pyrrole) | σ* (C-N) (Pyrrole-Amine) | ~5.0 | Lone Pair Delocalization |

Computational Modeling for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to correlate a molecule's chemical structure with its biological activity. researchgate.net Computational modeling has become an indispensable tool in SAR, allowing researchers to predict the activity of new compounds and to understand the molecular features responsible for their effects. researchgate.netnih.gov By analyzing a series of related compounds, SAR studies can identify key pharmacophores—the essential structural moieties required for biological activity. nih.gov

For pyrrole-based compounds, SAR studies have shown that substitutions on the pyrrole ring can dramatically influence their biological profiles. nih.govacs.org In the context of this compound, computational SAR models could be used to explore how variations in its structure might affect a specific biological endpoint. For instance, models could predict how changing the length of the alkyl chain from propyl to other groups, or substituting different positions on the pyrrole ring, would alter its binding affinity to a target enzyme or receptor. nih.gov

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to build these predictive models. acs.org These approaches help to rationalize the observed activities of existing compounds and guide the design of new derivatives with enhanced potency or selectivity, thereby accelerating the drug discovery process. researchgate.net The presence of the N-propyl-amine substituent on the pyrrole core is a key structural feature whose impact on activity would be a central focus of any SAR investigation. nih.gov

Biological Activities and Mechanistic Studies of 2 Propyl 1h Pyrrol 1 Amine Analogs

Antimicrobial and Antifungal Research

Pyrrole (B145914) derivatives are recognized for their significant antimicrobial and antifungal properties, showing activity against a range of pathogens, including bacteria and mycobacteria. nih.gov

Analogs based on the pyrrole heterocycle have demonstrated notable antibacterial action against both Gram-positive and Gram-negative bacterial strains. nih.gov The effectiveness of these compounds is often linked to their structural features, which facilitate interactions with critical bacterial components.

One of the key mechanisms of antibacterial action is the disruption of the bacterial cell membrane . Certain 1H-pyrrole-2,5-dione derivatives have been shown to interfere with the integrity of bacterial cell membranes, leading to cell death. The lipophilicity of the molecule, which can be modified by features like alkyl chains, plays a role in its ability to penetrate the bacterial cell membrane. nih.gov For instance, analogs with longer carbon chains may be more effective at penetrating these membranes. nih.gov

Another significant mechanism is the inhibition of DNA gyrase and topoisomerase IV . nih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents. Certain pyrrole-2-carboxamide derivatives have been found to inhibit these enzymes almost equally, contributing to their potent activity against a variety of Gram-positive bacteria. nih.gov

| Compound Class | Mechanism of Action | Target Pathogens | Reference |

| 1H-Pyrrole-2,5-dione derivatives | Bacterial cell membrane disruption | Various pathogens | |

| Pyrrole-2-carboxamide derivatives | DNA gyrase and topoisomerase IV inhibition | Gram-positive bacteria | nih.gov |

| Pyrrolidinone-fused spiro-oxindoles | Not specified | S. aureus, E. coli | mdpi.com |

Several pyrrole analogs have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov This has made them important candidates in the search for new anti-tuberculosis (anti-TB) medications. researchgate.net

Specific derivatives of 2,5-dimethylpyrroles have exhibited high activity against multidrug-resistant clinical isolates of M. tuberculosis. For example, one study identified a derivative with a Minimum Inhibitory Concentration (MIC90) below 1 µg/mL against M. tuberculosis. Another derivative showed effective growth inhibition of intracellular mycobacteria while demonstrating low cytotoxicity.

Research into pyrrole-2-carboxylate derivatives has also yielded potent antitubercular agents. One such compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), was found to have an MIC value of 0.7 µg/mL against M. tuberculosis H37Rv, which is comparable to the standard drug ethambutol. nih.gov Additionally, pyrrolyl benzamide (B126) derivatives have been identified as highly active, with MIC values as low as 3.125 μg/mL. nih.gov The mechanism for some of these derivatives involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov

| Compound/Derivative | Target Strain | MIC Value | Reference |

| 2,5-Dimethylpyrrole derivative 5n | M. tuberculosis | < 1 µg/mL | |

| ENBHEDPC | M. tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

| Pyrrolyl benzamide derivatives | M. tuberculosis | 3.125 µg/mL | nih.gov |

| Copper complexes of pyrrolyl hydrazones | M. tuberculosis | 0.8 µg/mL | nih.gov |

The antimicrobial potency of pyrrole-based compounds can be significantly enhanced through the formation of metal complexes. researchgate.net Studies have shown that complexes of pyrrole derivatives with transition metals like copper(II), nickel(II), cobalt(II), and manganese(II) often exhibit greater antimicrobial activity than the free ligands. researchgate.net

For example, copper complexes of pyrrolyl hydrazone derivatives have demonstrated significant antitubercular activity, with MIC values as low as 0.8 µg/mL against M. tuberculosis, a potency level comparable to the drug rifampicin. nih.gov The uncomplexed pyrrolyl hydrazone ligands showed good but lesser activity (MIC values of 1.6 to 100 µg/mL). nih.gov This indicates that the copper ion is crucial for increasing the biological activity of these pyrrolyl hydrazones. nih.gov Similarly, manganese(II) complexes of certain pyrrolidine (B122466) derivatives have been shown to exhibit a wide range of antimicrobial activity against Gram-positive and Gram-negative bacteria and yeast. researchgate.net The enhanced activity of these metal complexes is often attributed to the chelation theory, where the metal ion facilitates the compound's ability to cross the bacterial cell membrane and interfere with cellular processes.

Anti-inflammatory Properties and Modulation of Inflammatory Biomarkers

Pyrrole analogs have been investigated for their anti-inflammatory potential, with studies demonstrating their ability to modulate key inflammatory pathways and biomarkers. researchgate.net The development of dual-activity inhibitors is a key strategy in this area. mdpi.com

Derivatives of 1H-pyrrole-2,5-dione have shown the ability to reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. Furthermore, various pyrrole derivatives have been designed as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of inflammation. researchgate.netmdpi.com Compounds that can dually inhibit both COX-2 and 15-LOX are considered promising therapeutic strategies, potentially offering a broader anti-inflammatory spectrum with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com For instance, a series of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole (B14788784) were developed and evaluated as dual COX/LOX inhibitors. mdpi.com

Antiproliferative and Anticancer Research

The pyrrole scaffold is a core structure in many compounds investigated for their antiproliferative and anticancer activities. researchgate.net These agents often work by disrupting fundamental cellular processes required for cancer cell growth and survival.

Pyrrole analogs exert their anticancer effects through various mechanisms, including the disruption of the cytoskeleton, inhibition of critical cell cycle kinases, and modulation of cell survival pathways.

Interference with Microtubule Dynamics: Some pyrrole derivatives act as antitubulin agents by binding to the colchicine (B1669291) site on tubulin. nih.gov This binding disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division. nih.gov The resulting mitotic arrest can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. nih.gov

Inhibition of Cell Cycle Kinases: Pyrrole-based compounds have been developed as inhibitors of key kinases that regulate cell cycle progression. For example, 5-heteroaryl-3-carboxamido-2-aryl pyrroles have been identified as inhibitors of cell division cycle 7 (Cdc7) kinase. acs.org Inhibition of Cdc7 leads to an impairment of DNA synthesis and induces apoptosis. acs.org Other pyrrolyl derivatives have been found to target Polo-like kinase 1 (PLK1), a protein involved in the regulation of mitosis. psecommunity.org

Modulation of Autophagy and mTOR Signaling: Certain N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide analogs have demonstrated antiproliferative activity, particularly in pancreatic cancer models. Their mechanism involves the inhibition of the mTORC1 signaling pathway and the disruption of autophagic flux, a cellular degradation process that cancer cells can use to survive stress.

Topoisomerase Inhibition: Fused pyrrole systems, such as the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold found in marine alkaloids like lamellarins, are known to be potent cytotoxic agents that function as topoisomerase inhibitors. semanticscholar.org These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death. semanticscholar.org

| Compound Class | Mechanism of Action | Molecular Target | Reference |

| 3,5-Dibromo-1H-pyrrole-2-carboxylic acid esters | Antitubulin agent | Colchicine binding site of tubulin | nih.gov |

| 5-Heteroaryl-3-carboxamido-2-aryl pyrroles | Kinase inhibition | Cdc7 kinase | acs.org |

| Pyrrolyl benzohydrazide (B10538) derivatives | Kinase inhibition | Polo-like kinase 1 (PLK1) | psecommunity.org |

| N-(3-isopropoxypropyl)-4-(1H-pyrrol-1-yl)benzamide analogs | Signal pathway modulation | mTORC1 | |

| Pyrrolo[2,1-a]isoquinolines (Lamellarins) | DNA damage | Topoisomerase | semanticscholar.org |

Selective Enzyme Inhibition (e.g., Histone Deacetylase (HDAC) inhibitors)

The regulation of gene expression through epigenetic mechanisms, such as histone acetylation, is a critical area of drug discovery. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. google.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govucl.ac.uk

Pyrrole-containing compounds have been developed as effective HDAC inhibitors. A notable class are the aroyl-pyrrolyl-hydroxy-amides (APHAs), which have been studied since 2001. nih.gov The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. ucl.ac.uk In APHA analogs, a hydroxamic acid moiety often serves as the ZBG, chelating the zinc ion in the enzyme's active site. ucl.ac.uknih.gov

Research into isomers of the initial APHA lead compound, such as 3-(2-benzoyl-1-methyl-1H-pyrrol-4-yl)-N-hydroxy-2-propenamide, has aimed to improve HDAC activity and selectivity. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the cap group can significantly influence which HDAC isoforms are inhibited. For example, smaller hydrophobic cap groups were found to enhance selectivity for class II HDACs, while larger aromatic substituents increased selectivity for class I HDACs. nih.gov Docking studies suggest these selectivity profiles arise from different binding modes within the active sites of the various HDAC isoforms. nih.gov One such analog, compound 4i , demonstrated a preference for class I HDACs and induced cell cycle arrest and apoptosis in human leukemia U937 cells. nih.gov

| Compound | Target/Assay | Activity | Notes |

|---|---|---|---|

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDACs | Inhibition of HDAC activity | A class of synthetic HDAC inhibitors containing a pyrrole scaffold. nih.gov |

| iso-APHA Compound 4i | Class I HDACs | Preferential inhibition | Induced S-phase arrest and 51% apoptosis in U937 leukemia cells. nih.gov |

| iso-APHA Compound 4b | Class IIb HDACs | Preferential inhibition | Demonstrates how modifications to the cap group alter selectivity. nih.gov |

Integrase Inhibition for Antiviral Applications (e.g., HIV, Influenza)

HIV-1 integrase is an essential viral enzyme responsible for inserting the viral DNA into the host cell's genome, making it a validated target for antiretroviral drugs. nih.govbrieflands.com Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key component of modern HIV treatment. nih.gov The general pharmacophore for INSTIs features a metal-chelating core and a halobenzyl side chain connected by a flexible linker. nih.gov

The pyrrole scaffold has been incorporated into molecules designed to inhibit HIV-1 integrase. In one study, a pharmacophore model was developed based on known inhibitors, and a screening of an in-house database identified several 2-pyrrolinone compounds that fit the model. nih.gov Of the eight candidates synthesized, three showed inhibitory activity against the strand transfer function of the enzyme, and one demonstrated antiviral activity. nih.gov This highlights the potential of pyrrole-related structures to serve as the core of new integrase inhibitors.

Further research has shown that replacing a pyrido ring with a pyrrole ring in certain molecular frameworks led to the creation of novel tricyclic compounds with potent activity against wild-type HIV-1. brieflands.com One such compound, MK-2048, advanced into clinical development. brieflands.com These findings underscore the value of the pyrrole moiety in designing new antiviral agents that target the crucial process of viral integration.

| Compound Class / Example | Target | Activity | Reference |

|---|---|---|---|

| 2-Pyrrolinones | HIV-1 Integrase (Strand Transfer) | Three synthesized compounds showed inhibitory activity. | nih.gov |

| MK-2048 (Tricyclic pyrrole-containing compound) | HIV-1 (Wild-Type) | Potent antiviral activity, advanced to clinical development. | brieflands.com |

Modulation of Neurological Systems

Analogs of 2-propyl-1H-pyrrol-1-amine have shown significant potential in modulating various neurological systems, including the cholinergic and adrenergic pathways. This activity makes them candidates for treating complex neurological conditions. scribd.combenthamscience.com

The cholinergic system, which uses the neurotransmitter acetylcholine (B1216132), is crucial for cognitive functions like memory and learning. nih.gov A decline in cholinergic transmission is a hallmark of Alzheimer's disease. researchgate.net Compounds that mimic the action of acetylcholine (cholinomimetics) are therefore of great interest. scribd.com

A series of substituted (pyrroloamino)pyridines were synthesized and evaluated for cholinomimetic-like properties as potential treatments for Alzheimer's disease. scribd.com These compounds were tested for their ability to inhibit the binding of [3H]quinuclidinyl benzilate, a marker for muscarinic acetylcholine receptor affinity. scribd.com The research identified compounds with the potential to enhance cholinergic neurotransmission. scribd.com Similarly, besipirdine (B1666854), an N-(4-pyridinyl)-1H-indol-1-amine, was selected for clinical development based in part on its cholinomimetic properties. acs.org

The adrenergic system, which involves neurotransmitters like norepinephrine, plays a role in regulating functions such as attention, arousal, and blood pressure. ahajournals.org Several pyrrole analogs have been found to influence this system, often in conjunction with cholinergic activity. scribd.com

The same substituted (pyrroloamino)pyridines that showed cholinomimetic properties also exhibited adrenergic activity. scribd.com This dual action was seen as potentially beneficial for addressing the multiple biochemical deficits in Alzheimer's disease. scribd.com Besipirdine was also noted for its ability to enhance adrenergic mechanisms. acs.orgwikipedia.org In a different line of research, a series of pyrrolinic isosteres were developed to be selective for I1 imidazoline (B1206853) receptors over α2-adrenoceptors. acs.org One compound, LNP 509 , demonstrated the ability to lower blood pressure through a central, non-α2-adrenergic mechanism, providing a novel tool for studying blood pressure regulation. ahajournals.orgacs.org

Epilepsy is a neurological disorder characterized by recurrent seizures. Research into novel anticonvulsant agents has explored various chemical scaffolds, including pyrrole derivatives. The anticonvulsant properties of besipirdine were one of the factors that led to its investigation for Alzheimer's disease. wikipedia.org

Studies on novel pyrrolidin-2-one derivatives, which are structurally related to pyrroles, have identified compounds with significant anticonvulsant effects. nih.gov These compounds were evaluated in standard mouse models of epilepsy, the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure tests. nih.gov The activity of these compounds was linked to their affinity for α1-adrenergic and serotonin (B10506) 5-HT1A receptors, as well as potential GABA-ergic mechanisms. nih.gov For instance, compound EP-40 significantly reduced seizure incidence in the MES test, while compounds EP-42 and EP-46 were active in the PTZ model. nih.gov Other research has also reported strong anticonvulsant action from thiazole-integrated pyrrolidin-2-one derivatives. vulcanchem.com

| Compound | Anticonvulsant Test Model | Observed Activity | Putative Mechanism |

|---|---|---|---|

| EP-40 (pyrrolidin-2-one derivative) | Maximal Electroshock (MES) | Significantly reduced seizure incidence | Affinity for serotonergic or α1-adrenergic receptors; GABA-ergic activity. nih.gov |

| EP-42 (pyrrolidin-2-one derivative) | Pentetrazole (PTZ) | Demonstrated anticonvulsant activity | Affinity for serotonergic or α1-adrenergic receptors; GABA-ergic activity. nih.gov |

| EP-46 (pyrrolidin-2-one derivative) | Pentetrazole (PTZ) | Demonstrated anticonvulsant activity | Affinity for serotonergic or α1-adrenergic receptors; GABA-ergic activity. nih.gov |

| Thiazole-integrated pyrrolidin-2-ones | MES and scPTZ | Strong anticonvulsant action | Not specified. vulcanchem.com |

Metabolic Regulation Research

In one study, the compound 2-(1H-pyrrol-1-yl)ethanamine was found to cause alterations in energy metabolism in various cell lines. This suggests that pyrrole analogs can directly or indirectly influence fundamental cellular metabolic functions. A potential mechanism for such effects could be the inhibition of key signaling enzymes like protein kinase C (PKC). PKC isoforms are involved in numerous cellular processes, including those that regulate metabolism. nih.gov Various pyrrole-containing compounds, such as 3-(1H-indol-3-yl)-4-(2-(4-methylpiperazin-1-yl)quinazolin-4-yl)-1H-pyrrole-2,5-dione (Sotrastaurin), have been identified as potent PKC inhibitors. nih.gov By inhibiting such kinases, these compounds can interfere with signaling cascades that control metabolic pathways. nih.gov

Cholesterol Absorption Inhibition Mechanisms

Analogs of this compound, particularly derivatives of 1H-pyrrole-2,5-dione, have demonstrated notable efficacy as cholesterol absorption inhibitors. Research has identified compounds within this class that exhibit superior in vitro cholesterol absorption activity when compared to ezetimibe, a standard cholesterol-lowering medication. The mechanism underlying this activity involves the suppression of lipid accumulation within macrophages. Furthermore, these compounds have been shown to reduce inflammatory markers, such as lactate (B86563) dehydrogenase (LDH) and tumor necrosis factor-alpha (TNF-α), in a manner dependent on their concentration. This suggests that their therapeutic potential in managing conditions like atherosclerosis stems from a dual action of inhibiting lipid uptake and mitigating associated inflammatory responses.

Another class of related heterocyclic compounds, imidazo[1,2-α]pyridines, has been investigated as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.net ACAT is a crucial enzyme in cholesterol metabolism, and its inhibition is a known strategy to block cholesterol absorption. researchgate.net Studies on HepG2 cells, a human liver cancer cell line, confirmed that specific imidazo[1,2-α]pyridine analogs potently inhibit cholesteryl ester formation in a dose-dependent manner, with one representative compound showing an IC50 value of 2.02 µM. researchgate.net This inhibition of cholesterol esterification is a key mechanism for reducing plasma cholesterol levels. researchgate.net

Antihyperglycemic Potential and Associated Pathways

Pyrrole derivatives have emerged as a significant class of compounds with antihyperglycemic properties. nih.gov Their structural similarity to portions of established antidiabetic drugs, such as the sulfonylurea glimepiride, has prompted investigation into their mechanisms. nih.gov One primary mode of action for some pyrrole analogs is the stimulation of insulin (B600854) production by the pancreas, mirroring the action of sulfonylureas. nih.gov

Furthermore, there is evidence that pyrrole-containing structures, such as pyrrolopyrimidines, may act as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov DPP-IV inhibitors are a modern class of oral antidiabetic agents that work by preventing the breakdown of incretin (B1656795) hormones, which in turn increases insulin secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. The development of pyrrolopyrimidine scaffolds from thienopyrimidine leads has resulted in compounds with significantly improved metabolic stability while retaining potent antihyperglycemic effects. nih.gov

Other heterocyclic analogs, such as those based on a 2,4-thiazolidinedione (B21345) (TZD) ring, function as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor that is a key regulator of glucose and lipid metabolism. nih.gov Activation of PPAR-γ by TZD-based ligands enhances insulin sensitivity and is a well-established pathway for treating type 2 diabetes mellitus. nih.gov

| Compound ID | Structure Class | Observed Activity |

|---|---|---|

| Ia-c, e | Pyrrole Derivatives | Promising antihyperglycemic activity, equivalent to Glimepiride (4 mg/kg). |

| IVg | Pyrrolopyrimidine Derivative | Promising antihyperglycemic activity, equivalent to Glimepiride (4 mg/kg). |

General Mechanisms of Biological Action and Molecular Target Interactions

The biological effects of this compound and its analogs are dictated by their interactions with specific molecular targets, including receptors and enzymes. The pyrrole ring and associated functional groups can form various non-covalent interactions, such as hydrogen bonds, which modulate the activity of these biological macromolecules.

Ligand-Receptor Binding Modulations

Analogs of this compound can modulate biological activity by binding to specific receptor sites. For instance, a series of 1H-pyrrol-2(5H)-one analogues were identified as small molecule blockers of the interaction between annexin (B1180172) A2 and S100A10 proteins. acs.org Molecular docking studies revealed that these compounds occupy hydrophobic pockets within the binding site. acs.org The binding of one potent analog, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, is stabilized by a network of hydrogen bonds and hydrophobic interactions. Specifically, its 4-isopropylphenyl group occupies one hydrophobic site (H1), while the 2-hydroxypropyl group binds to a second site (H2), where its hydroxyl moiety donates a strong hydrogen bond to a glutamate (B1630785) residue of the receptor. acs.org

In another example, (4-alkoxyphenyl)glycinamide derivatives were developed as agonists for the orphan G protein-coupled receptor 88 (GPR88). nih.gov The binding and subsequent activation of this receptor were found to be highly dependent on the nature of the substituents on the molecule, demonstrating how structural modifications can fine-tune ligand-receptor interactions. nih.gov

Enzyme Activity Modulation

Modulation of enzyme activity is a primary mechanism through which pyrrole derivatives exert their biological effects. These compounds can act as either inhibitors or substrates for various enzymes.

Enzyme Inhibition: Certain pyrrole derivatives function as potent enzyme inhibitors. For example, some analogs have been shown to inhibit tyrosine kinases, which are critical enzymes in cell signaling pathways often implicated in cancer. rsc.org Pyrrolo[3,4-c]pyridine derivatives have been identified as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, and others act as inhibitors of HIV-1 integrase. mdpi.com Additionally, as mentioned previously, analogs can inhibit ACAT, a key enzyme in cholesterol metabolism. researchgate.net

Enzyme Substrates: Some analogs can act as substrates for enzymes, thereby influencing metabolic pathways. For example, 2-(1H-pyrrol-1-yl)ethanamine acts as a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin and dopamine. By interacting with MAO, these compounds can modulate neurotransmitter levels.

Influence of Substituent Variations on Biological Potency

The biological potency of this compound analogs is highly sensitive to variations in their chemical structure, a concept central to structure-activity relationship (SAR) studies. acs.orgdrugdesign.org

The length and branching of alkyl chains can have a profound impact. In a series of GPR88 agonists, potency decreased as the length of a linear alkyl group was shortened from n-pentyl to n-propyl. nih.gov For another series of compounds, a n-propyl analog showed the best activity, while extending the chain to a n-butyl group led to a significant loss of potency. drugdesign.org

The nature and position of substituents on aromatic rings are also critical. In a study of 1H-pyrrol-2(5H)-one analogues, replacing a substituted phenyl ring at the C5 position with an unsubstituted phenyl ring caused an 18-fold decrease in activity, while replacement with an isopropyl group abolished activity completely. acs.org Similarly, for pyrrolo[3,4-c]pyridine derivatives, activity was enhanced when a particular position was substituted with ethyl or propyl chains compared to a methyl group, but larger substituents like phenyl led to a significant loss of potency. mdpi.com These findings underscore that even minor modifications to the molecular structure can dramatically alter biological efficacy by affecting how the molecule fits into and interacts with its target binding site. acs.orgdrugdesign.org

| Compound Class | Structural Variation | Impact on Biological Potency | Reference |

|---|---|---|---|

| 1H-Pyrrol-2(5H)-one Analogues | Replacement of C5 substituted phenyl with isopropyl | Complete loss of activity | acs.org |

| 1H-Pyrrol-2(5H)-one Analogues | Replacement of C5 substituted phenyl with unsubstituted phenyl | 18-fold decrease in activity | acs.org |

| Pyrrolo[3,4-c]pyridine Derivatives | Substitution with ethyl/propyl chains vs. methyl | Increased activity | mdpi.com |

| Pyrrolo[3,4-c]pyridine Derivatives | Substitution with large groups (e.g., phenyl) | Significant loss of potency | mdpi.com |

| (4-Alkoxyphenyl)glycinamides (GPR88 Agonists) | Decreased linear alkyl chain length (pentyl to propyl) | Decreased potency | nih.gov |

Synthetic Applications and Material Science Contexts of Pyrrole Amine Derivatives

Application as Crucial Building Blocks in Advanced Organic Synthesis

N-aminopyrrole derivatives are recognized for their utility as synthons in the construction of various nitrogen-containing heterocyclic systems. The amine substituent on the pyrrole (B145914) nitrogen atom fundamentally alters the electronic character of the ring, enhancing its reactivity in certain transformations and enabling unique synthetic pathways.

Precursors for Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines, Indoles)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, and N-aminopyrroles serve as valuable precursors in this regard. The annulation of a pyrimidine (B1678525) ring onto a pyrrole core to form pyrrolopyrimidines is a well-established strategy. nih.govnih.gov While direct studies involving 2-propyl-1H-pyrrol-1-amine are not extensively documented, the general reaction pathways for N-aminopyrroles suggest its utility. For instance, 2-aminopyrroles, which can be conceptually related to N-aminopyrroles in terms of providing a nitrogen-rich pyrrolic precursor, are known to be key intermediates in the synthesis of pyrrolo[2,3-d]pyrimidines. organic-chemistry.org

The general synthetic approach often involves the condensation of a pyrrole derivative with a suitable three-carbon electrophile or a pre-formed pyrimidine precursor. The amino group of an N-aminopyrrole can act as a nucleophile or be transformed into a suitable functional group to facilitate cyclization.

| Precursor Class | Fused Heterocycle | General Method |

| N-Aminopyrrole derivatives | Pyrrolopyrimidines | Condensation with 1,3-dielectrophiles |

| N-Aminopyrrole derivatives | Indoles | Cycloaddition/elimination reactions |

The synthesis of indoles from pyrrole derivatives is another area where N-aminopyrroles can be applied. scite.ai Some synthetic strategies involve the formal [4+2] cycloaddition of pyrroles with dienophiles, leading to the formation of a benzene (B151609) ring fused to the pyrrole. researchgate.net The N-amino group can influence the dienophilic or dienic character of the pyrrole ring, and its subsequent removal or transformation can be a key step in the aromatization to the indole (B1671886) nucleus.

Construction of Diverse Nitrogen-Containing Heterocycles

Beyond pyrrolopyrimidines and indoles, the reactivity of the N-aminopyrrole scaffold can be harnessed for the synthesis of a wide array of other nitrogen-containing heterocycles. The reaction of α,β-unsaturated γ-bromoketones with hydrazine (B178648) hydrate (B1144303) has been shown to produce 2,4-disubstituted-1H-pyrrol-1-amine derivatives, among other products. univ.kiev.ua This suggests that this compound could potentially be synthesized via a similar pathway or, conversely, that its core structure could be incorporated into other heterocyclic systems through reactions involving its amine functionality.

The development of multicomponent reactions has provided efficient routes to highly substituted 2-aminopyrroles, which are precursors to pyrrolopyrimidines and other fused systems. organic-chemistry.orgnih.govacs.orgacs.orgnih.gov These strategies underscore the importance of aminopyrrole derivatives as versatile building blocks in combinatorial chemistry and drug discovery.

Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

Amine-containing compounds can be attached to the surface of CNTs through either covalent or non-covalent interactions. Covalent functionalization often involves the reaction of amines with carboxylic acid groups that can be generated on the CNT surface through oxidative treatments. researchgate.net The amino group of this compound could react with these acid-functionalized CNTs to form amide linkages.

| Nanomaterial | Functionalization Approach | Potential Linkage |

| Carbon Nanotubes | Covalent attachment to oxidized CNTs | Amide bond |

| Carbon Nanotubes | Non-covalent π-π stacking | Adsorption of the pyrrole ring |

Alternatively, the aromatic pyrrole ring of this compound could interact with the graphitic surface of CNTs through non-covalent π-π stacking interactions. This method of functionalization is less disruptive to the electronic structure of the CNTs.

Development of Optoelectronic Materials and Devices (e.g., Electrochromic Polymers)

Conducting polymers are a class of organic materials that exhibit unique electronic and optical properties, making them suitable for applications in optoelectronic devices such as electrochromic windows, sensors, and light-emitting diodes. Polypyrrole is a well-known conducting polymer, and the incorporation of functional groups can be used to tune its properties.

The electropolymerization of N-substituted pyrrole derivatives is a common method for producing functionalized polypyrrole films. There is evidence of the formation of N-aminopyrrole films through electrochemical methods. acs.org This suggests that this compound could potentially be electropolymerized to form a conducting polymer with properties influenced by the propyl and amino substituents. The amino group could also serve as a site for further modification of the polymer.

The synthesis of conducting polymer architectures for electrochromic applications is an active area of research. univ.kiev.ua The development of novel pyrrole-based monomers is key to advancing this field. Furthermore, N-aminopyrrole has been used in the synthesis of substituted polypyrroles with viologen side groups, which are known to be electrochromic. researchgate.net This indicates the potential of N-aminopyrrole derivatives, by extension including this compound, in creating new electrochromic materials.

| Polymer Type | Monomer | Potential Application |

| Conducting Polymer | This compound | Electrochromic Devices |

| Functional Polymer | This compound | Sensors |

Structure Activity Relationship Sar Investigations and Design of Derivatives/analogs

Systematic Structural Modifications of the Propyl Chain and Pyrrole (B145914) Core

Systematic modifications of the propyl chain and the pyrrole core of 2-propyl-1H-pyrrol-1-amine are fundamental to elucidating its SAR. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.

The length and branching of the alkyl chain at the 2-position of the pyrrole ring are critical determinants of activity. In studies of related 1H-pyrrol-2(5H)-one analogues, altering the alkyl substituent at a similar position from a methyl to an isopropyl group, and then to a t-butyl group, revealed that the chain length and degree of branching are optimal for biological interactions. acs.org Increasing the length of the alkyl chain, such as from methyl to propyl, generally increases hydrophobicity, which can enhance membrane permeability. However, this can also lead to non-specific binding or reduced solubility.

Modifications to the pyrrole core itself, such as the introduction of various substituents, can significantly alter the electronic properties of the ring. For instance, the introduction of electron-withdrawing groups, such as phenyl or pyridyl groups with electron-withdrawing substituents, has been shown to greatly improve the anti-tuberculosis activity of pyrrole-2-carboxamides. nih.gov Conversely, replacing a hydrogen on the pyrrole nitrogen with a methyl group can sometimes reduce activity, highlighting the importance of the N-H bond for potential hydrogen bonding interactions. nih.gov

The table below summarizes the effects of systematic structural modifications on related pyrrole derivatives, which can be extrapolated to hypothesize the SAR for this compound.

| Modification | Position | Observed Effect on Related Pyrrole Analogs | Reference |

| Varying alkyl chain length (methyl, ethyl, propyl, t-butyl) | C5 of 1H-pyrrol-2(5H)-one | Optimal activity observed with isopropyl, suggesting chain length and branching are critical. | acs.org |

| Introduction of electron-withdrawing groups (e.g., fluorinated phenyl) | Pyrrole ring | Enhanced biological activity in anti-TB pyrrole-2-carboxamides. | nih.gov |

| Methylation of pyrrole nitrogen | N1 of pyrrole-2-carboxamide | Reduced anti-TB activity, suggesting the N-H is important for interaction. | nih.gov |

| Introduction of bulky substituents (e.g., adamantyl) | Carboxamide attached to pyrrole | Improved anti-TB activity. | nih.gov |

Exploration of Isomeric Forms and Stereochemical Considerations

The exploration of isomeric forms and stereochemistry is a critical aspect of SAR studies, as different isomers of a molecule can exhibit vastly different biological activities. For this compound, this includes positional isomers and, if a chiral center is introduced, stereoisomers.

If modifications to the propyl chain or other parts of the molecule introduce a chiral center, the resulting enantiomers or diastereomers must be evaluated separately. For example, the synthesis of trigonoliimines, which contain complex pyrrole-derived structures, required careful enantioselective synthesis to revise the absolute stereochemistry of the natural products. acs.org In another example, the (R)-enantiomer of certain 2-aminopyridine (B139424) derivatives showed superior inhibitory potency against ROS1/ALK kinases compared to the (S)-enantiomer. nih.gov This underscores the importance of stereochemistry in the interaction between a ligand and its biological target.

The table below outlines the potential impact of isomerism on the biological activity of pyrrole-containing compounds.

| Type of Isomerism | Description | Potential Impact on Activity | Reference |

| Positional Isomerism | Altering the attachment points of the propyl and amino groups on the pyrrole ring. | Changes in steric and electronic properties, likely leading to different biological targets or potencies. | |

| Stereoisomerism (Enantiomers/Diastereomers) | Arises if a chiral center is introduced, for example, by branching the propyl chain. | Enantiomers can have different potencies, efficacies, or even different biological activities due to specific interactions with chiral biological macromolecules. | acs.orgnih.gov |

Conjugation with Other Biologically Active Moieties for Enhanced Efficacy

Conjugating this compound with other biologically active moieties is a promising strategy to enhance its efficacy, improve its pharmacokinetic profile, or direct it to a specific biological target. The N1-amino group provides a convenient handle for such conjugation.

One common approach is the formation of conjugates with other heterocyclic systems known for their biological activity. For instance, pyrrole-thiazolidin-4-one conjugates have been synthesized and shown to have potent anti-mycobacterial and anti-bacterial activities. researchgate.net Similarly, linking pyrrole derivatives to moieties like benzimidazole (B57391) or creating hydrazones has led to compounds with broad-spectrum antibacterial activity. mdpi.com

Another powerful strategy is the conjugation to cell-binding agents, such as antibodies, to create antibody-drug conjugates (ADCs). In the case of pyrrolobenzodiazepines (PBDs), a class of potent DNA-interactive agents, conjugation to an antibody via a linker at the N10 position (analogous to the N1 position in a simple pyrrole) allows for targeted delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity. google.com The linker itself can be designed to be labile under specific physiological conditions, ensuring the release of the active pyrrole-containing payload at the target site.

The table below presents examples of conjugation strategies involving pyrrole derivatives.

| Conjugated Moiety | Linkage Type | Purpose of Conjugation | Reference |

| Thiazolidin-4-one | Amide bond | To create hybrid molecules with enhanced antibacterial and antimycobacterial activity. | researchgate.net |

| Benzimidazole | Alkyl chain | To develop new antibacterial agents with a broad spectrum of activity. | mdpi.com |

| Phenylpiperazine | Propyl or butyl chain | To create compounds with potential analgesic and sedative activities. | nih.gov |

| Antibody | Labile linker | To create antibody-drug conjugates for targeted cancer therapy. | google.com |

Rational Design Strategies for Biological Optimization Based on SAR Data

The culmination of SAR studies is the application of the gathered data to the rational design of new, optimized analogs. For this compound, this involves using the insights from structural modifications, isomeric explorations, and conjugation studies to design molecules with improved potency, selectivity, and pharmacokinetic properties.

A key strategy is structure-based drug design, where the three-dimensional structure of the biological target is used to guide the design of complementary ligands. For example, based on the crystal structure of the MmpL3 protein, a series of pyrrole-2-carboxamides were designed as potent anti-tuberculosis agents. nih.gov This approach allows for the precise modification of the pyrrole scaffold to maximize favorable interactions with the target's binding site.

The table below summarizes rational design strategies that can be applied to optimize derivatives of this compound.

| Design Strategy | Description | Example Application for Pyrrole Derivatives | Reference |

| Structure-Based Design | Using the 3D structure of a biological target to design complementary ligands. | Designing pyrrole-2-carboxamides to fit into the active site of the MmpL3 protein for anti-TB activity. | nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar properties to improve ADME/Tox profiles. | Replacing a metabolically labile amide linker with a more stable 1,2,3-triazole ring. | nih.gov |

| Scaffold Hopping | Replacing the core scaffold with a structurally different one while maintaining key pharmacophoric features. | While not a direct modification, the SAR data from this compound could inform the design of novel heterocyclic scaffolds. | rsc.org |

| Fragment-Based Drug Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand. | The 2-propyl-pyrrole moiety could serve as a starting fragment for building more complex inhibitors. | acs.org |

Emerging Research Directions and Future Outlook for 2 Propyl 1h Pyrrol 1 Amine Studies

Development of Novel and Green Synthetic Pathways

The synthesis of pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more sustainable and efficient methodologies. nih.gov Future research on 2-propyl-1H-pyrrol-1-amine would likely benefit from these "green" approaches, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key green synthetic strategies that could be adapted for this compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of N-substituted pyrroles, often reducing reaction times from hours to minutes and improving yields. chim.it For this compound, a microwave-assisted Paal-Knorr reaction, condensing a suitable 1,4-dicarbonyl precursor with 1-aminopropane, could offer a rapid and efficient synthetic route.

Catalyst-Free and Solvent-Free Reactions: Recent methodologies have focused on minimizing waste by eliminating catalysts and solvents. acs.org Mechanochemical activation (ball milling) using bio-sourced organic acids as catalysts is one such approach that has been successful for N-substituted pyrroles. lucp.net Developing a solvent-free protocol for the synthesis of this compound would significantly enhance its environmental credentials.

Use of Renewable Feedstocks: A major goal of green chemistry is the use of renewable starting materials. Researchers have successfully synthesized N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org Future work could explore pathways to this compound starting from similar bio-based precursors.

Photo- and Electro-chemical Methods: Photochemical and electrochemical syntheses are gaining traction as sustainable methods for constructing substituted pyrroles from diverse nitrogen-containing precursors like 2H-azirines, vinyl azides, and primary amines. rsc.org These methods offer alternative mechanistic pathways that can lead to high efficiency and selectivity.

Table 1: Comparison of Potential Green Synthesis Methods for Pyrrole Derivatives

| Method | Key Features | Potential Advantages for this compound Synthesis | Representative References |

|---|---|---|---|

| Microwave-Assisted Paal-Knorr | Uses microwave irradiation to accelerate reaction. | Reduced reaction time, higher yields, energy efficiency. chim.it | chim.it |

| Mechanochemistry | Solvent-free reaction activated by mechanical force (ball milling). | Environmentally friendly (no solvent), potential for high yields. lucp.net | lucp.net |

| Bio-based Precursors | Utilizes starting materials derived from renewable biomass. | Increased sustainability, reduced reliance on fossil fuels. acs.org | acs.org |

| Photochemistry | Uses light to drive chemical reactions. | Mild reaction conditions, unique reactivity patterns. rsc.org | rsc.org |

| Electrochemistry | Uses electrical current to drive reactions. | Avoids stoichiometric chemical oxidants/reductants, high selectivity. rsc.org | rsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies

The precise structural elucidation of novel compounds is critical. For a molecule like this compound, a combination of advanced spectroscopic techniques would be essential for unambiguous characterization. While standard techniques like IR, 1H-NMR, and 13C-NMR are foundational, more advanced methods offer deeper structural insights, particularly for complex pyrrole derivatives. nih.govbsu.edu.az

Future studies would employ:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule, confirming the positions of the propyl group on the pyrrole nitrogen and the amino group. 2D NMR has been vital in determining the exact substitution patterns in newly synthesized pyrrole cross-links. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight, allowing for the confirmation of the elemental composition of this compound.

Single-Crystal X-ray Diffraction: If a crystalline sample can be obtained, this method provides the definitive three-dimensional structure of the molecule in the solid state. sioc-journal.cn This has been used to study the planarity and substituent orientations of various substituted pyrroles. sioc-journal.cn

Computational Spectroscopy: Density Functional Theory (DFT) calculations can predict NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic properties. tandfonline.com Comparing these computational predictions with experimental data provides a powerful tool for structural validation. For instance, DFT calculations have been used to analyze the hydrogen bonding and reactivity of C-vinyl pyrrole-hydrazone derivatives. tandfonline.com

Refined Computational Predictions and Machine Learning Applications in Chemical Biology

Computational chemistry and machine learning are revolutionizing drug discovery and chemical biology. tandfonline.com For a novel compound like this compound, these in silico methods offer a powerful first step to predict its properties and potential biological activities before undertaking expensive and time-consuming laboratory work.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can predict the biological activity of a compound based on its three-dimensional structure. tandfonline.com By building a QSAR model with a training set of known bioactive pyrrole derivatives, the potential efficacy of this compound against various targets could be estimated.

Molecular Docking: This computational technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. tandfonline.com Docking studies could screen this compound against libraries of known protein targets to identify potential mechanisms of action. For example, docking has been used to identify pyrrole-based compounds as potential inhibitors of tubulin polymerization. mdpi.com

Machine Learning (ML) for Property Prediction: ML models, particularly those based on random forests or neural networks, are increasingly used to predict various chemical and biological properties. researchgate.netrepec.org An ML model trained on large datasets of chemical structures and their associated activities could predict the likelihood of this compound having specific therapeutic effects or binding to certain classes of proteins. ML algorithms have successfully identified chemical features, such as the presence of nitrogen heterocycles, that are important for RNA binding. nih.gov

Exploration of Undiscovered Biological Targets and Novel Therapeutic Areas

The pyrrole scaffold is present in a wide array of approved drugs and biologically active compounds, highlighting its therapeutic potential. scitechnol.commdpi.com Research into this compound could uncover novel biological activities and applications.

Potential therapeutic areas to explore include:

Anticancer Activity: Many pyrrole derivatives exhibit potent anticancer properties by targeting various mechanisms, including kinase inhibition and disruption of tubulin polymerization. nih.govscitechnol.com The specific substitution pattern of this compound could confer selectivity for novel cancer-related targets.

Antimicrobial and Antiviral Properties: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial agents. nih.gov Screening this compound against a panel of bacteria, fungi, and viruses could reveal new leads for anti-infective therapies.

Neurodegenerative Diseases: Given the multifactorial nature of diseases like Alzheimer's, multi-target ligands are highly sought after. mdpi.com Pyrrole-based compounds have been designed as dual inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting a potential avenue for this compound. mdpi.com

Inhibition of Novel Targets: As our understanding of disease pathology grows, new biological targets are constantly being identified. For instance, novel pyrrole derivatives have recently been investigated as inhibitors of Apolipoprotein L-1 (APOL1) for the treatment of kidney disease. nih.gov A broad-based screening approach for this compound could identify interactions with such emerging targets. A review of pyrrole-based compounds identified around seventy different biological targets, indicating the vast potential of this chemical family. bohrium.comnih.govelsevierpure.com

Table 2: Examples of Biological Activities of Substituted Pyrrole Derivatives

| Therapeutic Area | Biological Target/Mechanism | Example Pyrrole Class | Representative References |

|---|---|---|---|

| Oncology | Kinase Inhibition (e.g., PI3K) | Pyrrole-imidazole analogs | nih.gov |

| Oncology | Tubulin Polymerization Inhibition | 2-amino-pyrrole-3-carboxylates | mdpi.com |

| Infectious Disease | DNA Gyrase Inhibition | Pyrrolamides | mdpi.com |

| Infectious Disease | APOL1 Inhibition (Kidney Disease) | Novel pyrrole derivatives | nih.gov |

| Neurology | MAO-B/AChE Dual Inhibition | Pyrrole-based hydrazides | mdpi.com |

Integration with Advanced Materials Science for Innovative Applications

Beyond pharmaceuticals, pyrrole and its derivatives are fundamental building blocks in materials science, particularly for the development of conducting polymers and functional materials. ontosight.ainumberanalytics.com The unique structure of this compound, with its reactive N-amino group and potential for polymerization, opens up intriguing possibilities for materials science applications.

Future research could focus on:

Conducting Polymers: Polypyrrole is a well-known organic conducting polymer. The N-amino and C-propyl substituents on this compound could be used to tune the electronic, physical, and processing properties of new polypyrrole-based materials. acs.org

Functional Materials for Sensors: Pyrrole-based polymers have been used to create chemical sensors. numberanalytics.com The specific functional groups of this compound could be exploited to create polymers with high selectivity for certain analytes.

Corrosion Inhibitors: Nitrogen heterocycles are effective corrosion inhibitors for metals due to their ability to adsorb onto the metal surface. msesupplies.com The potential of this compound and its derivatives as novel, environmentally friendly corrosion inhibitors could be a valuable area of investigation.

Energetic Materials: Nitrogen-rich heterocycles are a major focus in the development of high energy density materials (HEDMs). openmedicinalchemistryjournal.com The introduction of N-amino groups is a known strategy to increase the nitrogen content and heat of formation of energetic compounds. acs.org The properties of this compound in this context could be explored.

Featured Recommendations